REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9](=O)=O.C(Cl)(Cl)Cl>CI>[OH:8][C:7]1[C:2](=[O:1])[N:3]([CH3:9])[CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=CC=C1O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
ferric chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled water (10 ml)
|
Type
|
ADDITION
|
Details
|
is added to the brown residue, and sulphur dioxide gas
|
Type
|
CUSTOM
|
Details
|
is bubbled through the mixture until the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
the resulting solution then saturated with ammonium sulphate and extracted with chloroform until the chloroform layer
|
Type
|
CUSTOM
|
Details
|
no longer gives a blue colouration when
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent is then evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the resulting residue is crystallised from petroleum ether (b.p. 100°-120° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(N(C=CC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |